

# 3-Ethynyl-4-methyl-1H-pyrazole: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name: 3-ethynyl-4-methyl-1H-pyrazole

CAS No.: 2137742-39-1

Cat. No.: B6618606

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## Part 1: Executive Technical Summary

**3-Ethynyl-4-methyl-1H-pyrazole** is a functionalized heterocyclic building block characterized by a terminal alkyne group at the C3 position and a methyl group at the C4 position of the pyrazole ring. This compound serves as a critical scaffold in medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Its terminal alkyne moiety acts as a versatile "handle" for bioorthogonal ligation (Click chemistry) or palladium-catalyzed cross-coupling, while the pyrazole core functions as a bioisostere for imidazole and a privileged structure for kinase inhibition.

## Chemical Identity Table[1][2]

| Property            | Specification   |
|---------------------|---|
| CAS Registry Number | 2137742-39-1  |
| IUPAC Name          | 3-Ethynyl-4-methyl-1H-pyrazole  |
| Synonyms            | 5-Ethynyl-4-methyl-1H-pyrazole (tautomer); 4-Methyl-3-ethynylpyrazole |
| Molecular Formula   | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub>                          |
| Molecular Weight    | 106.13 g/mol  |
| SMILES              | CC1=C(C#C)N=N1 (Tautomer dependent)                                   |
| InChIKey            | GCQAVSDYNMKHL-UHFFFAOYSA-N  |
| Physical State      | Solid or viscous oil (purity dependent)                               |
| Solubility          | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water            |

## Part 2: Synthetic Methodologies

The synthesis of **3-ethynyl-4-methyl-1H-pyrazole** is most reliably achieved through the homologation of its corresponding aldehyde precursor. This approach avoids the harsh conditions often required for de novo ring formation containing the sensitive alkyne group.

### Protocol A: Seyferth-Gilbert Homologation (Recommended)

This method utilizes the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) to convert the aldehyde directly to the terminal alkyne under mild, basic conditions.

Reagents:

- Precursor: 4-Methyl-1H-pyrazole-3-carbaldehyde (CAS: 1284220-50-3 or 1803604-90-1).
- Reagent: Bestmann-Ohira reagent (BOR).
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>).

- Solvent: Methanol (MeOH).[1]

#### Step-by-Step Workflow:

- Preparation: Dissolve 4-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous MeOH (0.5 M concentration) under an inert atmosphere (N<sub>2</sub> or Ar).
- Activation: Add K<sub>2</sub>CO<sub>3</sub> (2.0 eq) to the solution. The base is essential to deacetylate the BOR in situ, generating the reactive dimethyl diazomethylphosphonate anion.
- Addition: Add the Bestmann-Ohira reagent (1.2 eq) dropwise at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with KMnO<sub>4</sub> to visualize the alkyne).
- Workup: Quench with saturated NH<sub>4</sub>Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the generated diazophosphonate anion on the aldehyde carbonyl. This forms a betaine intermediate which cyclizes to an oxaphosphetane, followed by cycloelimination to yield the terminal alkyne and phosphate byproduct.

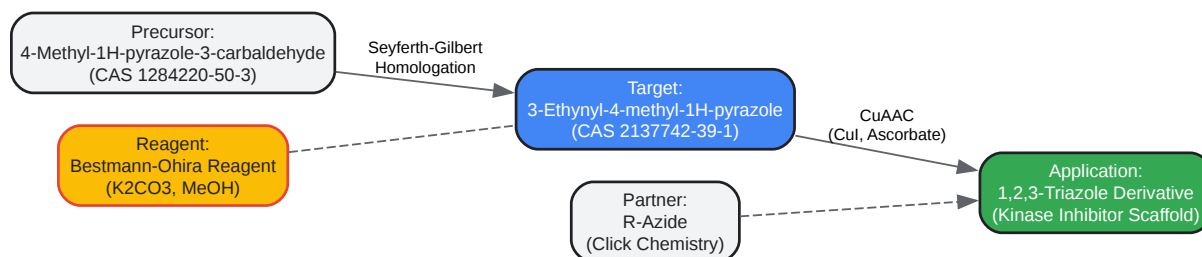
## Protocol B: Sonogashira Coupling (Alternative)

Used when the 3-iodo or 3-bromo precursor is available.

- Coupling: React 3-iodo-4-methyl-1H-pyrazole with trimethylsilylacetylene (TMSA) using Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (5 mol%) and CuI (10 mol%) in Et<sub>3</sub>N/THF.
- Deprotection: Treat the TMS-protected intermediate with TBAF or K<sub>2</sub>CO<sub>3</sub>/MeOH to reveal the terminal alkyne.

## Part 3: Visualization of Synthetic Logic

The following diagram illustrates the primary synthesis pathway (Seyferth-Gilbert) and the compound's downstream utility in Click Chemistry.



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Caption: Synthesis of **3-ethynyl-4-methyl-1H-pyrazole** via homologation and subsequent Click Chemistry application.

## Part 4: Applications in Drug Discovery

### Fragment-Based Drug Discovery (FBDD)

The low molecular weight (106.13 Da) and high ligand efficiency of **3-ethynyl-4-methyl-1H-pyrazole** make it an ideal fragment.

- **Binding Mode:** The pyrazole nitrogen acts as a hydrogen bond donor/acceptor (mimicking the hinge region of kinases), while the 4-methyl group fills small hydrophobic pockets.
- **Vector Extension:** The 3-ethynyl group provides a rigid, linear vector for growing the fragment into adjacent sub-pockets via Sonogashira coupling or triazole formation.

### Covalent Inhibition

The terminal alkyne can function as a "warhead" for covalent modification of cysteine residues in target proteins, although this typically requires metabolic activation or proximity-driven reactivity. More commonly, it is converted to a vinyl sulfone or acrylamide.

### Bioorthogonal Labeling

In chemical biology, this compound can be incorporated into small molecule inhibitors to serve as a probe. The alkyne handle allows for post-treatment labeling with fluorescent azides (e.g., Alexa Fluor azides) to visualize drug distribution in cells.

## Part 5: Safety & Handling

- Hazards: As with many pyrazoles, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
- Alkyne Stability: Terminal alkynes can be unstable. Store at 2-8°C under an inert atmosphere. Avoid contact with heavy metals (Ag, Cu) in the absence of ligands, as acetylides can be explosive.
- PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

## References

- MilliporeSigma.**3-ethynyl-4-methyl-1H-pyrazole** Product Page. Accessed 2025.
- BLD Pharm.**3-Ethynyl-4-methyl-1H-pyrazole** (CAS 2137742-39-1). Accessed 2025.
- Müller, S., et al. "Bestmann-Ohira Reagent for the Synthesis of Terminal Alkynes from Aldehydes." *Synlett*, 1996. (Methodological basis for Protocol A).
- ChemScene.4-Methyl-1H-pyrazole-3-carbaldehyde (Precursor CAS 1284220-50-3).

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## Sources

- [1. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry \[orientjchem.org\]](#)
- [2. 3-METHYL-1H-PYRAZOLE-4-CARBALDEHYDE | 112758-40-4 \[chemicalbook.com\]](#)

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